3-Oxobutyl azepane-1-carbodithioate
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Overview
Description
3-Oxobutyl azepane-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their interesting chemistry and wide utility in various fields, including agriculture, medicine, and industry . This compound features a seven-membered azepane ring, which is a structural motif found in many biologically active molecules .
Preparation Methods
The synthesis of 3-Oxobutyl azepane-1-carbodithioate can be achieved through a one-pot three-component condensation reaction. This involves the reaction of an amine, carbon disulfide, and an alkyne under solvent-free conditions . The reaction is typically carried out at 80°C and results in good to excellent yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Oxobutyl azepane-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can form complexes with metal cations such as Co(III), Cu(II), Zn(II), and Hg(II) .
Scientific Research Applications
In chemistry, it serves as a useful synthetic intermediate and a protecting group in peptide synthesis . In biology and medicine, the compound and its metal complexes have shown cytotoxic activity against human breast cancer cell lines, such as MDA-MB-231 . This makes it a promising candidate for the development of new anticancer therapies. Additionally, the compound has intriguing biological activities and can be used as a linker in solid-phase organic synthesis .
Mechanism of Action
The mechanism of action of 3-Oxobutyl azepane-1-carbodithioate involves its interaction with molecular targets and pathways within cells. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death . The compound also induces the production of nitric oxide in cancer cells, which can contribute to its cytotoxic effects .
Comparison with Similar Compounds
3-Oxobutyl azepane-1-carbodithioate can be compared to other similar compounds, such as azepane derivatives and dithiocarbamates. Azepane derivatives, like Tolazamide and Azelastine, are known for their pharmacological significance and are used in the treatment of diabetes and as histamine antagonists, respectively . . The uniqueness of this compound lies in its combination of the azepane ring and dithiocarbamate functionality, which imparts unique chemical and biological properties.
Properties
CAS No. |
61997-88-4 |
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Molecular Formula |
C11H19NOS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
3-oxobutyl azepane-1-carbodithioate |
InChI |
InChI=1S/C11H19NOS2/c1-10(13)6-9-15-11(14)12-7-4-2-3-5-8-12/h2-9H2,1H3 |
InChI Key |
MNSCHJSTQSUTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)N1CCCCCC1 |
Origin of Product |
United States |
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